molecular formula C16H23NO2 B8742342 N-Benzyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine

N-Benzyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B8742342
M. Wt: 261.36 g/mol
InChI Key: YQJYSAUOPQVWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680159B2

Procedure details

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (4.0 g, 23.39 mmol, 1.0 eq.) was dissolved in DCM (70 ml); benzaldehyde (2.83 g, 28.07 mmol, 1.2 eq.) and AcOH (0.2 ml) were added and the mixture was stirred for 30 minutes at RT. NaBH(OAc)3 (14.8 g, 70.17 mmol, 3.0 eq.) was added at 0° C. and the reaction mixture was stirred for a further 14 hours at RT. After monitoring by TLC, water (100 ml) was added to the reaction and the phases were separated. The aqueous phase was extracted with 10% MeOH in DCM (2×100 ml). The combined org. phases were washed in succession with water (100 ml) and sat. NaCl solution (100 ml), dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 4% MeOH in DCM). Yield: 49% (3.0 g, 11.49 mmol)
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]1[CH2:12][CH2:11][C:6]2([O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1.[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CC(O)=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl.O>[CH2:13]([N:2]([CH3:1])[CH:3]1[CH2:12][CH2:11][C:6]2([O:7][CH2:8][CH2:9][O:10]2)[CH2:5][CH2:4]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CNC1CCC2(OCCO2)CC1
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
14.8 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 14 hours at RT
Duration
14 h
ADDITION
Type
ADDITION
Details
was added to the reaction
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 10% MeOH in DCM (2×100 ml)
WASH
Type
WASH
Details
phases were washed in succession with water (100 ml) and sat. NaCl solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 4% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)N(C1CCC2(OCCO2)CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.